molecular formula C9H9BrN2O3 B3145411 2-bromo-N-(2-methyl-4-nitrophenyl)acetamide CAS No. 57339-08-9

2-bromo-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No. B3145411
CAS RN: 57339-08-9
M. Wt: 273.08 g/mol
InChI Key: SGTLYUYMJBRATE-UHFFFAOYSA-N
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Description

2-bromo-N-(2-methyl-4-nitrophenyl)acetamide is a chemical compound with the molecular formula C9H9BrN2O3 and a molecular weight of 273.09 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to a carbon atom, which is also attached to an amide group (CONH). The nitrogen in the amide group is further connected to a phenyl ring that carries a nitro group (NO2) and a methyl group (CH3) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.

Scientific Research Applications

Environmental Degradation of Pharmaceuticals

Research on the degradation of pharmaceutical compounds like acetaminophen in water highlights the importance of advanced oxidation processes (AOPs) for environmental protection. These processes lead to the breakdown of pharmaceutical compounds into various by-products, including acetamide derivatives. The study by Qutob et al. (2022) collected and summarized findings on acetaminophen by-products, their biotoxicity, and proposed degradation pathways. This research underscores the need for effective water treatment technologies to mitigate the environmental impact of pharmaceutical residues.

Synthesis and Application in Organic Chemistry

A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, demonstrates the significance of halogenated compounds in pharmaceutical synthesis. Qiu et al. (2009) developed a pilot-scale method for preparing this compound, showcasing the application of bromination and other chemical transformations in drug development. This research contributes to the broader field of medicinal chemistry by providing efficient routes for synthesizing key drug intermediates.

Toxicology and Safety Evaluation

The toxicological review of acetamide and its derivatives by Kennedy (2001) offers critical insights into the biological effects of these compounds. The study examines the toxicology of acetamide, highlighting its commercial importance and the need for understanding the biological consequences of exposure. This research is vital for assessing the safety and environmental impact of acetamide derivatives, informing regulatory decisions and safety guidelines.

Environmental Impact and Removal Technologies

The comprehensive review by Igwegbe et al. (2021) on the adsorptive removal of acetaminophen from water addresses the environmental challenges posed by pharmaceutical micropollutants. This study evaluates various adsorbents and their mechanisms for removing acetaminophen, including interactions relevant to acetamide derivatives. It underscores the importance of developing efficient water treatment solutions to prevent pharmaceutical pollution.

Safety and Hazards

While specific safety and hazard data for 2-bromo-N-(2-methyl-4-nitrophenyl)acetamide is not available, compounds of similar structure often require careful handling. They may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-N-(2-methyl-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c1-6-4-7(12(14)15)2-3-8(6)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTLYUYMJBRATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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